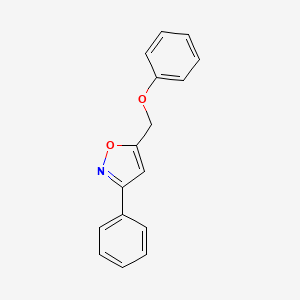

5-(Phenoxymethyl)-3-phenylisoxazole

Description

Significance of the Isoxazole (B147169) Heterocycle in Chemical and Biological Sciences

The isoxazole moiety is a privileged structure in chemistry, largely due to its versatile reactivity and the diverse biological activities exhibited by its derivatives. nih.govresearchgate.netnih.gov These compounds are not only pivotal intermediates in organic synthesis but are also core components in numerous pharmaceuticals and agrochemicals. nih.govresearchgate.netnih.gov The inclusion of an isoxazole ring into a molecular structure can enhance its physicochemical properties, such as efficacy and toxicity profiles. nih.gov

The broad spectrum of biological activities associated with isoxazole derivatives is extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.gov This has made the isoxazole scaffold a popular choice in drug design and discovery. nih.gov In the realm of materials science, isoxazoles are explored for their unique electronic properties. Furthermore, their application in agriculture as herbicides and insecticides highlights their economic and societal importance. researchgate.netnih.gov

Historical Context of Isoxazole Discovery and Early Research

The journey into the chemistry of isoxazoles began in the late 19th and early 20th centuries. The first synthesis of an isoxazole ring is credited to Dunstan and Dymond in 1891. nih.gov A few years prior, in 1888, the eminent chemist Ludwig Claisen had identified the cyclic structure of a derivative, 3-methyl-5-phenylisoxazole. nih.gov Claisen continued his seminal work, successfully synthesizing the parent isoxazole compound in 1903. researchgate.net

A significant leap in understanding isoxazole chemistry came from the comprehensive studies by Quilico and his group between 1930 and 1946. Their work on the synthesis of the isoxazole ring system from nitrile oxides and various unsaturated compounds laid a crucial foundation for future research. nih.gov Early synthetic methodologies commonly involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or derivatives of propiolic acid. researchgate.net

Structural Features and Electronic Properties of the Isoxazole Ring System

Isoxazole is an aromatic, five-membered heterocycle characterized by the presence of an oxygen and a nitrogen atom in adjacent positions (1 and 2, respectively). This arrangement of heteroatoms imparts a unique electronic character to the ring. While it is generally considered an electron-rich azole, the high electronegativity of the oxygen atom can also lead to a slightly π-deficient character in certain contexts. researchgate.net

The isoxazole ring is a weak base and possesses a notable feature: a relatively weak nitrogen-oxygen (N-O) bond. This bond is susceptible to cleavage under specific conditions, such as upon exposure to ultraviolet (UV) radiation, which can lead to ring-opening and rearrangement reactions. researchgate.net This reactivity makes isoxazoles valuable as synthetic intermediates. The electronic nature of the ring, influenced by both the electron-donating character of the oxygen atom and the electron-withdrawing nature of the nitrogen atom, facilitates electrophilic substitution reactions more readily than in a six-membered heterocycle like pyridine. Furthermore, the heteroatoms in the isoxazole ring can act as hydrogen bond donors and acceptors, which is a critical feature for its interaction with biological targets like enzymes and receptors.

Positioning of 5-(Phenoxymethyl)-3-phenylisoxazole as a Compound of Academic Interest

While extensive research has been conducted on the broader class of substituted isoxazoles, the specific compound this compound represents a fascinating convergence of three key structural motifs: the isoxazole core, a phenyl group at the 3-position, and a phenoxymethyl (B101242) substituent at the 5-position. The academic interest in this particular molecule is derived from the established significance of each of these components.

Rationale for Research Focus on this compound

The rationale for investigating this compound is built upon a foundation of established chemical and biological principles. The isoxazole nucleus itself is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov The phenylisoxazole framework is a common feature in a multitude of biologically active compounds.

The phenoxymethyl group is also a recognized component in pharmacologically active agents, most famously in Phenoxymethylpenicillin (Penicillin V), a widely used antibiotic. The presence of this group can influence a molecule's properties, including its absorption and distribution. Therefore, the strategic combination of the phenylisoxazole scaffold with a phenoxymethyl side chain in this compound presents a logical and compelling subject for synthetic exploration and biological evaluation. Researchers are drawn to such molecules to explore potential synergistic effects or novel activities arising from this unique combination of functional groups.

Overview of Existing Research on Substituted Phenylisoxazoles

The scientific literature contains a wealth of research on substituted phenylisoxazoles, underscoring their importance. These studies span from the development of novel synthetic routes to the evaluation of their potential as therapeutic agents.

For instance, various 5-(substituted phenyl)-3-phenylisoxazoles have been synthesized and screened for their antimicrobial properties. In a different therapeutic area, a series of 4-phenoxy-phenyl isoxazoles were synthesized and investigated as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme implicated in cancer and metabolic diseases. This research highlights the potential of the phenylisoxazole scaffold in oncology.

Furthermore, derivatives of 5-phenylisoxazole-3-carboxylic acid have been identified as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov The following tables provide a glimpse into the research conducted on related phenylisoxazole structures.

Research on Biologically Active Phenylisoxazole Derivatives

| Compound Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) Inhibition | Compound 6g showed potent ACC inhibitory activity (IC50=99.8 nM). Compound 6l exhibited strong cytotoxicity against several cancer cell lines. | |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase Inhibition | Several compounds showed inhibitory potency in the micromolar to submicromolar range. | nih.gov |

| 5-(Substituted phenyl)-3-phenylisoxazole | Antimicrobial Activity | Microwave-assisted synthesis yielded compounds with notable antimicrobial activity against various microorganisms. | |

| 4-Nitro-3-phenylisoxazole derivatives | Antibacterial Activity | Compounds demonstrated significant antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae. | nih.gov |

Structural Data for a Related Phenylisoxazole

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Monoclinic | P2/n | The phenyl and isoxazole rings have a dihedral angle of 56.64 (8)°. | researchgate.net |

The existing body of research on substituted phenylisoxazoles provides a strong impetus for the continued investigation of novel derivatives like this compound. The exploration of its synthesis and potential biological activities could lead to the discovery of new chemical entities with valuable applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(phenoxymethyl)-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-3-7-13(8-4-1)16-11-15(19-17-16)12-18-14-9-5-2-6-10-14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORAKMNOIUCEJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for the 5 Phenoxymethyl 3 Phenylisoxazole Scaffold

Regioselective Functionalization of the Isoxazole (B147169) Core

The isoxazole ring is an aromatic five-membered heterocycle, and its reactivity is dictated by the positions of the nitrogen and oxygen atoms. Functionalization can be directed to the C4 position or can be incorporated at the C3 and C5 positions during the initial ring synthesis.

The C4 position of the 3,5-disubstituted isoxazole ring is electron-rich and thus susceptible to electrophilic substitution. A notable example is the nitration of 3-phenylisoxazole (B85705) derivatives. A one-pot synthesis has been developed where cinnamyl alcohol is treated with sodium nitrite (B80452) in acetic acid to yield 4-nitro-3-phenylisoxazole. doaj.org This method provides a direct route to functionalize the C4 position. Studies have shown that 4-nitro-3-phenylisoxazole derivatives exhibit potent antibacterial activities. rsc.org

Functional groups at the C3 and C5 positions are typically introduced during the construction of the isoxazole ring itself. The most common method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. illinois.eduyoutube.com For the 5-(phenoxymethyl)-3-phenylisoxazole scaffold, this would involve the reaction of a phenoxymethyl-substituted alkyne with benzonitrile (B105546) oxide. By varying the substituents on these starting materials, a wide range of C3 and C5-functionalized isoxazoles can be prepared. A sequential process involving [3+2] cycloaddition followed by cross-coupling reactions allows for the rapid variation of substituents at the 3, 4, and 5 positions of the isoxazole ring. illinois.edu

Table 1: Regioselective Functionalization of the Isoxazole Core

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| C4 | Electrophilic Nitration | Sodium Nitrite, Acetic Acid | 4-Nitroisoxazole derivative | doaj.orgrsc.org |

| C3, C5 | [3+2] Cycloaddition | Nitrile Oxide, Alkyne | 3,5-Disubstituted isoxazole | illinois.eduyoutube.com |

| C3, C4, C5 | Sequential Cycloaddition/Cross-Coupling | Alkynyldimethylsilyl ethers, Nitrile oxides, Aryl iodides | 3,4,5-Trisubstituted isoxazole | illinois.edu |

Modifications and Derivatization of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group at the C5 position provides an additional site for structural modification, primarily on the terminal phenyl ring. This ring is activated towards electrophilic aromatic substitution by the ether oxygen, directing incoming electrophiles to the ortho and para positions.

Standard electrophilic substitution reactions can be employed, including:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group, likely at the para-position.

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install bromine or chlorine atoms.

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

Another strategy involves the cleavage of the ether bond. This would unmask a 5-(hydroxymethyl)isoxazole intermediate, which is a versatile building block for further derivatization. The exposed primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in esterification or etherification reactions to introduce a wide variety of different side chains at the C5 position.

Table 2: Potential Derivatization of the Phenoxymethyl Moiety

| Reaction Type | Target Position(s) | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Electrophilic Nitration | ortho, para of Phenyl Ring | HNO₃/H₂SO₄ | Nitro (-NO₂) |

| Electrophilic Halogenation | ortho, para of Phenyl Ring | NBS, NCS | Bromo (-Br), Chloro (-Cl) |

| Friedel-Crafts Acylation | ortho, para of Phenyl Ring | Acyl Halide, AlCl₃ | Ketone (-COR) |

Structural Elaboration of the Phenyl Substituent

The phenyl ring at the C3 position is a key site for introducing structural diversity. Modifications can be achieved either by post-synthesis functionalization or by using substituted starting materials in the initial ring formation.

Research has demonstrated the synthesis of various 3-phenylisoxazole derivatives with substituents on the phenyl ring. For instance, a series of 5-phenylisoxazole-3-carboxylic acid derivatives were prepared where the phenyl group was substituted with a cyano or nitro group to evaluate their ability to inhibit xanthine (B1682287) oxidase. nih.gov The presence of a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution pattern for inhibitory potency. nih.gov

In other work, new phenylisoxazole isonicotinylhydrazone derivatives were synthesized with various substituents on the C3-phenyl ring, including fluoro, chloro, and methoxy (B1213986) groups. researchgate.net These compounds were generated by reacting the corresponding substituted 3-phenylisoxazole-5-carbaldehyde (B1599781) with isonicotinylhydrazide. researchgate.net This highlights a common and effective strategy: using a pre-functionalized benzaldehyde (B42025) to create the nitrile oxide needed for the initial isoxazole synthesis. This approach avoids potential issues with selectivity and harsh conditions that can arise from direct aromatic substitution on the final heterocyclic product.

Table 3: Examples of Synthesized Derivatives via Phenyl Ring Modification

| Phenyl Ring Substituent | Position on Phenyl Ring | Synthetic Approach | Reported Application | Reference(s) |

|---|---|---|---|---|

| Cyano (-CN) | 3' | Derivatization of carboxylic acid | Xanthine Oxidase Inhibitor | nih.gov |

| Nitro (-NO₂) | 3' | Derivatization of carboxylic acid | Xanthine Oxidase Inhibitor | nih.gov |

| Fluoro (-F) | 2' | Use of substituted benzaldehyde | Antitubercular Activity | researchgate.net |

| Chloro (-Cl) | 2', 3' | Use of substituted benzaldehyde | Antitubercular Activity | researchgate.net |

Formation of Fused and Spiroheterocyclic Systems Incorporating the Isoxazole Ring

The isoxazole ring is not only a scaffold for substitution but also a valuable building block for constructing more complex polycyclic systems. sphinxsai.com These reactions often involve the isoxazole ring participating in cycloadditions or undergoing ring-opening and ring-closing cascade mechanisms to generate fused or spirocyclic structures. researchgate.netresearchgate.net

Fused Systems: Intramolecular cycloaddition reactions are a powerful method for creating fused isoxazoles. nih.gov For example, aldoximes tethered to an alkyne or alkene can undergo intramolecular oxidative cycloaddition to yield polycyclic isoxazole derivatives in high yields. nih.gov Another approach involves the annulation of a second ring onto the isoxazole core. The synthesis of isoxazolo[4,5-b]pyridines has been achieved through the base-promoted cyclization of isonitroso compounds. beilstein-journals.org The isoxazole can also be used to construct cyclohexenone rings in polycyclic systems through an isoxazole annelation reaction. acs.org

Spiroheterocyclic Systems: Spiro-annelation reactions can introduce a new cyclic system at a single atom of the isoxazole ring. researchgate.net Theoretical and experimental studies have investigated the formation of isoxazoline-5-spiro-cyclic and isoxazoline-4-spiro-cyclic systems. researchgate.net The synthesis of bicyclic spiropyrrolidine oxindoles has been accomplished using isoxazole scaffolds in copper-catalyzed annulation reactions. nanobioletters.com

Table 4: Examples of Fused and Spiroheterocyclic Systems from Isoxazoles

| System Type | Synthetic Strategy | Resulting System | Reference(s) |

|---|---|---|---|

| Fused | Intramolecular Oxidative Cycloaddition | Polycyclic Isoxazoles | nih.gov |

| Fused | Base-Promoted Cyclization | Isoxazolo[4,5-b]pyridines | beilstein-journals.org |

| Fused | Isoxazole Annelation | Cyclohexenone-fused Polycycles | acs.org |

| Fused | Ring Opening/Closing Cascade | Pyrrole and Isoquinoline Derivatives | researchgate.net |

| Spiro | Spiro Annelation | Isoxazoline-spiro-cyclic systems | researchgate.net |

| Spiro | Copper-Catalyzed Annulation | Spiropyrrolidine Oxindoles | nanobioletters.com |

Strategies for Alkylation and Cross-Coupling Reactions of Isoxazole Derivatives

Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, have become indispensable for the derivatization of heterocyclic compounds, including isoxazoles. researchgate.net These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Cross-Coupling Reactions: To participate in cross-coupling, the isoxazole ring typically needs to be pre-functionalized with a halide or a triflate group. A sequential strategy has been developed where an alkynyldimethylsilyl ether undergoes a [3+2] cycloaddition to form an isoxazolylsilanol. This intermediate can then participate in palladium-catalyzed cross-coupling reactions with various aryl iodides to produce 3,4,5-trisubstituted isoxazoles. illinois.edu This method allows for the systematic and flexible introduction of substituents at all three carbon positions of the isoxazole ring. illinois.edu

Alkylation and C-H Functionalization: Direct C-H functionalization is an increasingly important, atom-economical strategy that avoids the need for pre-functionalization. A rhodium(III)-catalyzed ortho C-H alkynylation directed by the isoxazole ring has been reported. researchgate.net This reaction allows for the direct and regioselective introduction of an alkynyl group at the ortho-position of a phenyl substituent attached to the isoxazole. Alkylation can also be achieved through more traditional methods, such as the reaction of an isoxazole anion with an alkyl halide, although this is more common for N-alkylation of amino-isoxazoles. acs.org

Table 5: Modern Synthetic Reactions for Isoxazole Derivatization

| Reaction Name | Catalyst/Reagents | Substrate Requirement | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki Coupling | Pd Catalyst, Base | Halogenated Isoxazole + Boronic Acid | C-C (Aryl) | illinois.eduresearchgate.net |

| Heck Coupling | Pd Catalyst, Base | Halogenated Isoxazole + Alkene | C-C (Alkenyl) | researchgate.net |

| Sonogashira Coupling | Pd/Cu Catalysts, Base | Halogenated Isoxazole + Alkyne | C-C (Alkynyl) | acs.org |

| Silicon-Based Cross-Coupling | Pd Catalyst | Isoxazolylsilanol + Aryl Iodide | C-C (Aryl) | illinois.edu |

| Direct C-H Alkynylation | Rh(III) Catalyst | C-H bond ortho to Isoxazole | C-C (Alkynyl) | researchgate.net |

| N-Alkylation | NaH, Alkyl Halide | Amino-isoxazole | N-C (Alkyl) | acs.org |

Advanced Computational and Theoretical Investigations of 5 Phenoxymethyl 3 Phenylisoxazole

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery and materials science for understanding and predicting molecular recognition. For isoxazole (B147169) derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating structure-activity relationships. nih.gov Studies on similar isoxazole-containing compounds have explored their interactions with targets such as the main protease of COVID-19 and various enzymes, revealing good theoretical binding affinities. nih.gov

Molecular docking simulations predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the ligand-receptor interaction. Lower binding energy values typically indicate a more stable complex. The analysis also reveals specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target protein. nih.gov

While this methodology is widely applied to isoxazole-based scaffolds nih.govresearchgate.netjournalijbcrr.com, specific molecular docking studies detailing the binding affinity and interaction patterns for 5-(Phenoxymethyl)-3-phenylisoxazole were not available in the searched literature. A hypothetical docking study would yield data similar to that presented in the table below.

Table 1: Illustrative Molecular Docking Data

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing detailed information about its structure, energy, and reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. superfri.orgdocumentsdelivered.com It is frequently used to optimize molecular geometries, determining the most stable conformation by finding the minimum energy state. epstem.net This analysis yields precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, the dihedral angle between the phenyl and isoxazole rings was determined to be 14.05 (7)°. nih.gov DFT calculations would provide similar conformational details for this compound.

Table 2: Representative Geometric Parameters from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-O (isoxazole) | Length of the Carbon-Oxygen bond in the isoxazole ring. | Data not available |

| N-O (isoxazole) | Length of the Nitrogen-Oxygen bond in the isoxazole ring. | Data not available |

| Dihedral Angle (°) |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It helps to identify the regions that are rich or poor in electrons. researchgate.net Negative potential regions (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. nih.gov This analysis is valuable for predicting how a molecule will interact with other molecules or biological targets. scispace.comchemrxiv.org

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance | Value |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability | Data not available |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time. nih.gov By simulating the molecule's behavior in a defined environment (e.g., in water or bound to a protein), MD can reveal its conformational landscape—the range of shapes the molecule can adopt—and the stability of these conformations. For ligand-target interactions, MD simulations can assess the stability of the docked pose, showing how the ligand and protein adjust to each other over a period of nanoseconds. This provides a more dynamic and realistic view of the binding event than static docking. nih.gov Specific MD simulation studies focused on this compound were not identified in the available literature.

In silico Prediction of Pharmacokinetic Properties

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govnih.gov These predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles. nih.govresearchgate.net Models like Lipinski's Rule of Five help assess a compound's potential for oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.net Other predicted parameters include water solubility, plasma protein binding, and potential inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govresearchgate.net

Table 4: Predicted Pharmacokinetic Properties (ADMET)

| Property | Parameter | Predicted Value/Classification | Rule/Guideline |

|---|---|---|---|

| Physicochemical Properties | Molecular Weight | Data not available | Lipinski: < 500 |

| LogP (Lipophilicity) | Data not available | Lipinski: ≤ 5 | |

| H-bond Donors | Data not available | Lipinski: ≤ 5 | |

| H-bond Acceptors | Data not available | Lipinski: ≤ 10 | |

| Absorption & Distribution | Water Solubility | Data not available | - |

| Blood-Brain Barrier Penetration | Data not available | - | |

| Metabolism | CYP2D6 Inhibitor | Data not available | - |

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N,N-Dimethyl-3-phenylisoxazole-5-carboxamide |

| Thionyl chloride |

| Dichloromethane |

| Dimethylamine |

| Acetic acid |

| Resorcinol |

| Gentamycin sulphate |

| Nystatin |

| Erlotinib |

| Sorafenib |

Structure Activity Relationship Sar Analysis of Isoxazole Compounds and Their Biological Efficacy

General Principles of SAR for Isoxazole (B147169) Scaffolds

The isoxazole moiety is a versatile building block in drug discovery, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.govresearchgate.net The pharmacological profile of isoxazole derivatives is intricately linked to the nature and substitution pattern of functionalities on the heterocyclic core. The isoxazole ring itself, being an electron-rich aromatic system, can engage in various non-covalent interactions with biological targets. nih.gov Furthermore, the inherent weak N-O bond can be susceptible to cleavage under certain physiological conditions, a feature that can be exploited in prodrug design. nih.gov

Influence of Substituent Nature and Position on Pharmacological Properties

The biological efficacy of isoxazole derivatives is profoundly influenced by the chemical nature and placement of substituents on the isoxazole ring. The ability to systematically modify these positions allows for the fine-tuning of a compound's pharmacological properties.

Role of Phenoxymethyl (B101242) Group in Modulating Activity

While extensive research has been conducted on various substituents at the 5-position of the isoxazole ring, specific and detailed structure-activity relationship data for the phenoxymethyl group in this position remains limited in publicly available literature. General principles suggest that the phenoxy moiety, connected via a methylene (B1212753) (-CH2-) linker, introduces a degree of flexibility and can participate in hydrophobic and π-stacking interactions within a receptor's binding pocket. The oxygen atom in the linker can also act as a hydrogen bond acceptor. The nature of the substitution on the terminal phenyl ring of the phenoxymethyl group would be expected to further modulate activity by altering electronic and steric properties. However, without specific research data on 5-(phenoxymethyl)-3-phenylisoxazole and its analogues, a detailed SAR analysis for this particular substituent is not feasible at this time.

Contribution of the Phenyl Substituent to Biological Activity

The presence of a phenyl group, particularly at the 3-position of the isoxazole ring, is a common feature in many biologically active derivatives. The substitution pattern on this phenyl ring plays a crucial role in determining the compound's activity.

For instance, in the context of anticancer activity, the electronic nature of the substituents on the 3-phenyl ring can significantly impact cytotoxicity. Studies on 3,5-diaryl isoxazoles have shown that the presence of electron-donating groups, such as methoxy (B1213986) groups, on the 3-phenyl ring can enhance anticancer activity. nih.gov Conversely, other studies have indicated that electron-withdrawing groups like halogens (e.g., -F, -Cl, -Br) on the phenyl ring can also lead to potent cytotoxic effects. researchgate.net This highlights that the optimal substitution is often target-dependent.

In the realm of anti-inflammatory activity, isoxazole derivatives with a phenyl group at the 3-position have been investigated as inhibitors of enzymes like cyclooxygenase (COX). The substitution on the phenyl ring can influence both the potency and selectivity of COX inhibition. For example, certain substitutions can favor the inhibition of COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The following table summarizes the anticancer activity of some 3,5-disubstituted isoxazole derivatives, illustrating the impact of substituents on the phenyl ring.

| Compound ID | 3-Position Substituent | 5-Position Substituent | Anticancer Activity (IC50, µM) | Cell Line |

| TTI-1 | 3,4-Dimethoxyphenyl | 5-(Thiophen-2-yl) | 24.23 | MCF-7 nih.gov |

| TTI-4 | 3,4-Dimethoxyphenyl | 5-(Thiophen-2-yl) | 2.63 | MCF-7 nih.gov |

| TTI-6 | 3,4,5-Trimethoxyphenyl | 5-(Thiophen-2-yl) | 1.91 | MCF-7 nih.govnih.gov |

| 2b | 3,4-Dimethoxyphenyl | 5-(Thiophen-2-yl) | 19.5 | MCF-7 researchgate.net |

| 2b | 3,4-Dimethoxyphenyl | 5-(Thiophen-2-yl) | 39.2 | HeLa researchgate.net |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry can play a pivotal role in the biological activity of chiral isoxazole derivatives. When a stereocenter is present in the molecule, the different enantiomers can exhibit distinct pharmacological profiles, including differences in potency, efficacy, and even the mechanism of action. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For example, in studies of 3-halo-4,5-dihydroisoxazole derivatives, which are structurally related to isoxazoles, the stereochemistry at the C5 position and on the amino acid side chain was found to be critical for biological activity. The natural (5S, αS) isomers of these compounds showed significantly greater potency in inhibiting Plasmodium falciparum growth compared to their synthetic stereoisomers. This difference in activity was attributed to stereoselective uptake into the parasite and potentially different binding affinities for the target enzyme. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For isoxazole-based compounds, pharmacophore models can be developed based on a set of active molecules to understand the key interactions with their biological target. nih.gov These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential hits with the desired activity. This approach significantly accelerates the initial stages of drug discovery.

Lead optimization strategies for isoxazole derivatives often involve systematically modifying the substituents at the 3, 4, and 5-positions to improve potency, selectivity, and pharmacokinetic properties. This can include:

Altering the substitution pattern on the aryl rings to enhance binding affinity.

Introducing different functional groups to probe for new interactions with the target.

Modifying the linker between the isoxazole core and its substituents to optimize the geometry of the molecule within the binding site.

For instance, in the development of 3,5-disubstituted isoxazole analogues as PPARα-selective agonists, molecular modeling was used to design a compound with a clear receptor preference and significant dose-dependent activation. nih.gov This demonstrates the synergy between computational modeling and synthetic chemistry in the lead optimization process.

Applications of 5 Phenoxymethyl 3 Phenylisoxazole in Chemical Biology and Drug Discovery Research

Utilization as a Synthetic Intermediate or Building Block in Complex Molecule Synthesis

The structure of 5-(Phenoxymethyl)-3-phenylisoxazole contains several key features that would make it a valuable intermediate:

The isoxazole (B147169) ring can be relatively stable but can also undergo ring-opening reactions under specific conditions, revealing a masked 1,3-dicarbonyl functionality. This property is highly valuable in the synthesis of more complex molecules. nih.gov

The phenoxymethyl (B101242) group at the 5-position and the phenyl group at the 3-position offer sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

The synthesis of related compounds, such as 3-phenyl-5-(bromomethyl)isoxazoles, has been reported, highlighting the utility of the 3-phenylisoxazole (B85705) core in preparing a variety of analogs through nucleophilic substitution on the methyl group. accscience.com It is plausible that This compound could be synthesized from a similar precursor, 3-phenyl-5-chloromethylisoxazole, by reaction with phenol.

Table 1: Potential Synthetic Precursors for this compound

| Precursor 1 | Precursor 2 | Potential Reaction Type |

| 3-Phenyl-5-chloromethylisoxazole | Phenol | Nucleophilic Substitution |

| Phenoxyacetylene | Benzonitrile (B105546) oxide | 1,3-Dipolar Cycloaddition |

This table illustrates hypothetical synthetic routes to this compound based on established isoxazole synthesis methodologies.

Exploration as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological systems. While there is no specific information on This compound being developed as a chemical probe, isoxazole derivatives have been investigated for such purposes. For example, fluorescent probes based on isoxazoles have been synthesized to study biological processes through imaging techniques. researchgate.net The development of such probes often involves attaching a fluorophore to the isoxazole scaffold.

The structural characteristics of This compound suggest it could be a starting point for the development of chemical probes. The phenyl and phenoxy groups could be modified to incorporate reporter groups or reactive moieties for target identification.

Contribution to the Development of Multi-targeted Therapies based on Isoxazole Scaffolds

Multi-targeted therapies, which involve designing single molecules that can interact with multiple biological targets, are a growing area of interest in drug discovery. The isoxazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. researchgate.netnih.gov This makes it an attractive core for the development of multi-targeted agents.

Isoxazole derivatives have been shown to inhibit various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.gov For instance, different isoxazole-containing compounds have demonstrated inhibitory activity against targets such as:

Tubulin nih.gov

Carbonic Anhydrase nih.gov

Tyrosinase

Various kinases

While there is no direct evidence of This compound itself being used in multi-targeted therapy research, its core structure is representative of the isoxazole scaffold that has been successfully employed in this area. The combination of the phenyl and phenoxymethyl substituents could potentially allow for interactions with multiple binding sites on different proteins.

Role in Understanding Molecular Mechanisms of Disease

The study of isoxazole derivatives has contributed to a better understanding of the molecular mechanisms underlying various diseases. By developing potent and selective inhibitors for specific enzymes or receptors, researchers can probe their roles in disease pathology. For example, the investigation of isoxazole-based inhibitors of xanthine (B1682287) oxidase has provided insights into the management of hyperuricemia and gout.

Although no specific studies have been published detailing the role of This compound in elucidating disease mechanisms, the broader class of isoxazoles has been instrumental.

Table 2: Examples of Biological Targets of Isoxazole Derivatives

| Biological Target | Therapeutic Area | Reference |

| Tubulin | Cancer | nih.gov |

| Carbonic Anhydrase | Cancer, Glaucoma | nih.gov |

| Xanthine Oxidase | Gout | |

| Aromatase | Breast Cancer | nih.gov |

This table provides examples of enzymes and proteins that have been targeted by isoxazole-containing compounds, illustrating the potential areas of research where a molecule like this compound could be investigated.

Future Research Directions and Overarching Challenges for 5 Phenoxymethyl 3 Phenylisoxazole

Advancement of Novel and Sustainable Synthetic Methodologies for Isoxazole (B147169) Compounds

Traditional methods for synthesizing isoxazole derivatives often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents, which are significant drawbacks. elifesciences.org The development of novel and sustainable synthetic methodologies is therefore a critical area of future research. Recent progress has focused on green chemistry approaches to improve the efficiency and environmental footprint of isoxazole synthesis. nih.govrsc.org

Key areas of advancement include:

Microwave-Induced and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, including accelerated reaction rates, higher yields, and reduced energy consumption. nih.govelifesciences.org For instance, microwave-induced organic synthesis has been successfully employed for the solvent-free synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov Similarly, sonochemistry has emerged as a promising eco-friendly alternative, enhancing reaction efficiency and allowing for the use of greener solvents. elifesciences.org

Metal-Free Synthesis: While metal-catalyzed reactions, particularly copper- or ruthenium-catalyzed [3+2] cycloadditions, are common in isoxazole synthesis, they present challenges such as high cost, toxicity, and difficulty in removing metal residues from the final product. nih.govrsc.org Consequently, there is a growing emphasis on developing metal-free synthetic routes. nih.gov

Catalytic Systems and Multi-component Reactions: The use of novel catalysts and the development of multi-component reactions that allow for the construction of complex molecules in a single step are also at the forefront of synthetic innovation. elifesciences.org These approaches improve atom economy and simplify purification processes.

These advancements are not only improving the efficiency of synthesizing known isoxazole compounds but are also facilitating the creation of more complex and diverse derivatives for biological screening. nih.govrsc.org

Deeper Mechanistic Elucidation of Biological Activities and Target Identification

While isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, a deeper understanding of their mechanisms of action is often lacking. nih.govrsc.org Future research must focus on elucidating the precise molecular interactions that underpin their therapeutic effects.

Key research objectives in this area include:

Target Deconvolution: Identifying the specific cellular proteins and pathways that are modulated by isoxazole compounds is crucial. For example, some isoxazole derivatives have been shown to target the taxane-binding site of tubulin, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Others have been identified as inhibitors of enzymes like epidermal growth factor receptor-tyrosine kinase (EGFR-TK) and carbonic anhydrase. acs.orgdrugbank.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the isoxazole scaffold and its substituents are necessary to understand how structural changes influence biological activity and selectivity. nih.gov This knowledge is essential for designing more potent and specific drug candidates. The isoxazole ring itself is known to engage in hydrogen bonding interactions with target proteins, a feature that can be exploited in drug design. nih.govedu.krd

Understanding Resistance Mechanisms: As with any therapeutic agent, the potential for the development of resistance is a concern. Research into how cancer cells or microbes might develop resistance to isoxazole-based drugs will be vital for their long-term clinical success. nih.gov

A more profound understanding of the mechanistic underpinnings of isoxazole bioactivity will enable the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Integration of Advanced Computational Techniques in Drug Design and Optimization

Advanced computational techniques are becoming indispensable tools in modern drug discovery and development. For isoxazole-based compounds, these methods can accelerate the design and optimization process significantly.

The integration of computational approaches will be critical in the following areas:

Molecular Docking and Dynamics Simulations: These in silico methods can predict the binding affinity and interaction patterns of isoxazole derivatives with their biological targets. acs.orgdrugbank.com For instance, molecular docking has been used to study the interactions of isoxazole derivatives with the active sites of enzymes like EGFR-TK and carbonic anhydrase, providing insights that correlate with in vitro activity. acs.orgdrugbank.com

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish mathematical relationships between the chemical structures of isoxazole compounds and their biological activities, enabling the prediction of the potency of novel derivatives before their synthesis.

Virtual Screening: Large libraries of virtual isoxazole compounds can be rapidly screened against biological targets to identify promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with lead discovery.

By leveraging these computational tools, researchers can more effectively prioritize synthetic targets and optimize the pharmacological properties of lead compounds. nih.gov

Exploration of Emerging Therapeutic Areas and Unaddressed Biological Targets

The versatility of the isoxazole scaffold suggests that its therapeutic potential extends beyond currently established applications. A key future direction will be the exploration of novel therapeutic areas and previously unaddressed biological targets.

Promising areas for future investigation include:

Neurodegenerative Diseases: Some isoxazole derivatives have shown neuroprotective effects, indicating their potential for the treatment of conditions like Alzheimer's disease. nih.govmdpi.com

Multi-targeted Therapies: The development of isoxazole-based compounds that can modulate multiple biological targets simultaneously is an emerging trend in drug discovery. nih.govrsc.org This approach could be particularly beneficial for complex diseases like cancer.

Inflammatory and Autoimmune Disorders: Isoxazole-oxazole hybrids have demonstrated the ability to target various inflammatory pathways, suggesting their utility in treating conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. mdpi.com

Infectious Diseases: With the rise of antimicrobial resistance, the development of new antibacterial and antifungal agents is a global health priority. Isoxazoles continue to be an important class of compounds in this area. nih.govnih.gov

By systematically screening isoxazole libraries against a wider range of biological targets, researchers may uncover novel therapeutic applications for compounds like 5-(Phenoxymethyl)-3-phenylisoxazole.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(Phenoxymethyl)-3-phenylisoxazole, and how are reaction yields optimized?

- Answer : The compound is typically synthesized via cycloaddition or cross-coupling reactions. For example, 3-phenylisoxazole derivatives can be prepared by reacting diketones with hydroxylamine (e.g., 3,5-diphenylisoxazole synthesis via acetophenone and methyl benzoate cyclization) . Optimizing yields (e.g., 66–73%) involves controlling stoichiometry, reaction time, and purification via column chromatography (PE/EA solvent systems) . Spectral validation (¹H/¹³C NMR, HRMS) confirms structural integrity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

- Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions. For example, the bromophenyl derivative (1f) shows aromatic proton signals at δ = 6.84–7.87 ppm and carbons at δ = 97.9–169.3 ppm .

- X-ray crystallography : Reveals dihedral angles (e.g., 7.37° between phenyl and isoxazole rings) and hydrogen-bonding motifs (e.g., C–H⋯O interactions) .

Q. How are purification and stability challenges addressed for isoxazole derivatives?

- Answer : Column chromatography (SiO₂, PE/EA gradients) is standard . Aliphatic-substituted derivatives may require low-temperature handling due to instability . Recrystallization in ethyl acetate improves purity for X-ray studies .

Advanced Research Questions

Q. How can structural modifications of this compound enhance pharmacological profiles, such as CYP11B1 inhibition?

- Answer : Lead optimization involves substituent tuning. For instance, replacing pyridylmethyl with methoxypyridylmethyl groups (compound 25 ) improved oral bioavailability (rat F = 50% vs. 2% in predecessor) and eliminated mutagenicity while retaining potency (IC₅₀ = 2 nM) . Selectivity over CYP11B2 (14-fold) is critical for treating Cushing’s disease .

Q. What strategies resolve contradictions in regioselectivity during C–H functionalization of isoxazole rings?

- Answer : Catalyst-controlled methods (e.g., Pd-mediated alkenylation) achieve positional selectivity. For example, electron-donating groups (e.g., 4-methoxyphenyl) direct alkenylation to specific C–H sites, validated by comparative NMR and HPLC . Computational modeling (DFT) aids in predicting reactivity patterns .

Q. How does crystallographic data inform conformational analysis of isoxazole derivatives?

- Answer : X-ray structures reveal bond-length deviations (e.g., C7–N1 = 1.306 Å vs. 1.316 Å in analogs) and intermolecular interactions (e.g., C–H⋯O dimers with R₂²(10) motif) . Such data guides steric/electronic effect assessments for drug design.

Q. What experimental approaches reconcile discrepancies between computational predictions and observed reactivity in isoxazole cycloadditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.